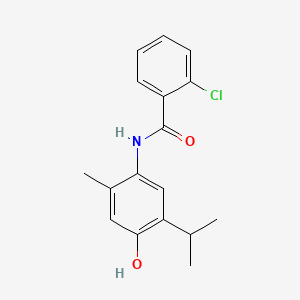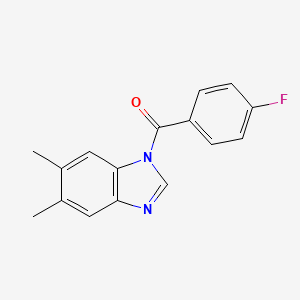
2-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide is a chemical compound that has been used in scientific research for various purposes. It is a synthetic compound that has shown potential in the field of medicinal chemistry due to its pharmacological properties. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
2-chloro-N-(4-hydroxy-5-isopropyl-2-methylphenyl)benzamide is related to a class of compounds that have been explored for various synthetic and reactivity purposes. For instance, studies on the synthesis, coordination, and reactivity of benzamide derivatives have shown their potential in forming complexes with metals. One study explored the preparation of 2-(trimethylsiloxymethyl)phenyl isocyanide and its reactivity, demonstrating the compound's ability to coordinate with Pt(II) and Pd(II) metal ions, leading to the formation of benzoxazin-2-ylidene derivatives in the presence of F− ions in methanol. This indicates the potential use of similar benzamide derivatives in organometallic chemistry and catalysis (Facchin et al., 2002).
Biological Activity
The biological activity spectrum of benzamide derivatives has been extensively investigated. For example, a series of benzamides was assessed for their in vitro bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating potential as bactericidal agents. This showcases the antimicrobial potential of benzamide derivatives, suggesting applications in developing new antimicrobial agents (Zadrazilova et al., 2015).
Antipathogenic Properties
Benzamide derivatives have also been explored for their antipathogenic properties. For instance, new acylthioureas, benzamide derivatives, have shown significant anti-pathogenic activity, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains known for their ability to form biofilms. These findings suggest the potential of benzamide derivatives in the development of novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Anticancer Evaluation
The exploration of benzamide derivatives for anticancer applications has yielded promising results. A study on the synthesis, characterization, and anticancer evaluation of certain benzamide derivatives revealed their potential against various cancer cell lines. This highlights the significance of benzamide derivatives in medicinal chemistry, particularly in the search for novel anticancer agents (Salahuddin et al., 2014).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-chloro-N-(4-hydroxy-2-methyl-5-propan-2-ylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-10(2)13-9-15(11(3)8-16(13)20)19-17(21)12-6-4-5-7-14(12)18/h4-10,20H,1-3H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHKJLFQOZONKIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1NC(=O)C2=CC=CC=C2Cl)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[acetyl(benzyl)amino]benzoic acid](/img/structure/B5553730.png)

![2-[(4-chlorobenzyl)oxy]-1-naphthaldehyde oxime](/img/structure/B5553741.png)
![1-(2-chlorophenyl)-4-[N-(2-fluorobenzyl)-N-methylglycyl]-2-piperazinone](/img/structure/B5553755.png)





![1-bromo-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl)-2-propanol](/img/structure/B5553783.png)
![6-methyl-N-{[5-(tetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5553786.png)

![9-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5553794.png)

